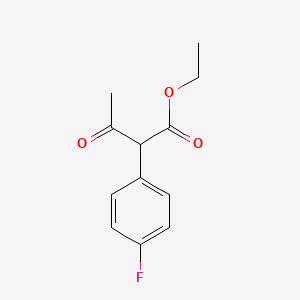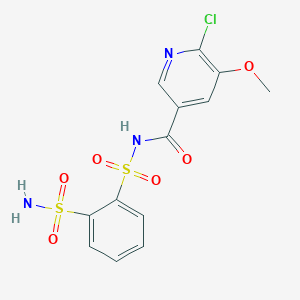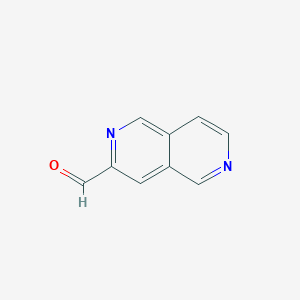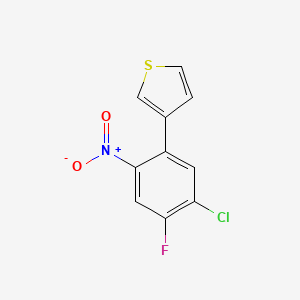
3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene is a heterocyclic compound that contains both a thiophene ring and a substituted phenyl group.
Métodos De Preparación
The synthesis of 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene typically involves the reaction of 5-chloro-4-fluoro-2-nitrobenzene with thiophene under specific conditions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the aryl halide and the thiophene . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Análisis De Reacciones Químicas
3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the thiophene ring, potentially altering its electronic properties.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene can be compared to other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Propiedades
Fórmula molecular |
C10H5ClFNO2S |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene |
InChI |
InChI=1S/C10H5ClFNO2S/c11-8-3-7(6-1-2-16-5-6)10(13(14)15)4-9(8)12/h1-5H |
Clave InChI |
YYDZUJVDRBDMNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
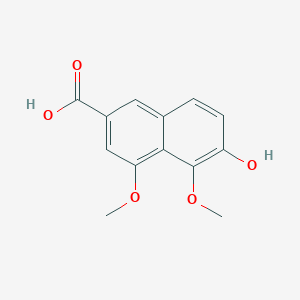
![8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)

![1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13929115.png)
![7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13929119.png)
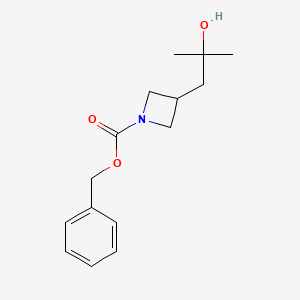
![4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929127.png)
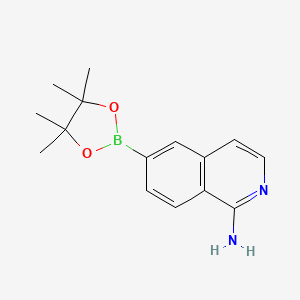
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13929142.png)
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)
